(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-ISOPROPYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and chloro functional groups in its structure suggests it may exhibit interesting reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-ISOPROPYLPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chloro-4-nitrobenzoyl chloride with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with N-(4-isopropylphenyl)butanamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-ISOPROPYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-ISOPROPYLPHENYL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-ISOPROPYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Similar structure but different substituents, leading to different reactivity and biological activity.
3-[(3-Chloro-4-nitrobenzoyl)hydrazono]-N-(3-chloro-2-methylphenyl)butanamide: Another closely related compound with variations in the phenyl ring substituents.
Uniqueness
3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(4-ISOPROPYLPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21ClN4O4 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
3-chloro-4-nitro-N-[(E)-[4-oxo-4-(4-propan-2-ylanilino)butan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C20H21ClN4O4/c1-12(2)14-4-7-16(8-5-14)22-19(26)10-13(3)23-24-20(27)15-6-9-18(25(28)29)17(21)11-15/h4-9,11-12H,10H2,1-3H3,(H,22,26)(H,24,27)/b23-13+ |
InChI Key |
NDXCGXGPHBHHCQ-YDZHTSKRSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)/C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.